molecular formula C21H25N5O5S B12146460 2-[4-amino-5-(3,4,5-trimethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(4-ethoxyphen yl)acetamide

2-[4-amino-5-(3,4,5-trimethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(4-ethoxyphen yl)acetamide

Cat. No.: B12146460
M. Wt: 459.5 g/mol
InChI Key: UGQARKUTNIEQNY-UHFFFAOYSA-N
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Description

2-[4-amino-5-(3,4,5-trimethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(4-ethoxyphenyl)acetamide is a synthetic compound known for its diverse biological activities. The presence of the 3,4,5-trimethoxyphenyl group in its structure is significant, as this moiety is known to exhibit various pharmacological properties .

Preparation Methods

The synthesis of 2-[4-amino-5-(3,4,5-trimethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(4-ethoxyphenyl)acetamide involves multiple stepsSpecific reaction conditions, such as temperature and pH, are crucial for the successful synthesis of this compound .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-[4-amino-5-(3,4,5-trimethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(4-ethoxyphenyl)acetamide involves its interaction with specific molecular targets. The compound can inhibit enzymes such as tubulin and heat shock protein 90 (Hsp90), leading to its biological effects. The pathways involved in its mechanism of action include the inhibition of protein synthesis and the disruption of cellular processes .

Comparison with Similar Compounds

Compared to other compounds with similar structures, 2-[4-amino-5-(3,4,5-trimethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(4-ethoxyphenyl)acetamide stands out due to its unique combination of functional groups. Similar compounds include:

Properties

Molecular Formula

C21H25N5O5S

Molecular Weight

459.5 g/mol

IUPAC Name

2-[[4-amino-5-(3,4,5-trimethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-ethoxyphenyl)acetamide

InChI

InChI=1S/C21H25N5O5S/c1-5-31-15-8-6-14(7-9-15)23-18(27)12-32-21-25-24-20(26(21)22)13-10-16(28-2)19(30-4)17(11-13)29-3/h6-11H,5,12,22H2,1-4H3,(H,23,27)

InChI Key

UGQARKUTNIEQNY-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N)C3=CC(=C(C(=C3)OC)OC)OC

Origin of Product

United States

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